ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a chlorine substituent at position 6 and an ethyl ester group at position 3. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.64 g/mol . The compound’s IUPAC name is ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate, and its InChIKey is DDWDCTIHADYWNP-UHFFFAOYSA-N . This structure serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWDCTIHADYWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670282 | |
| Record name | Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-27-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors
The core strategy involves the cyclization of appropriately substituted pyridine derivatives. A typical route begins with the synthesis of 6-chloro-3-nitropyridine, which undergoes hydrazine-mediated cyclization to form the pyrazolo[3,4-b]pyridine core. This process is often conducted under reflux conditions in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts or activating agents like HOBt and EDCI to facilitate cyclization.
Functionalization via Nucleophilic Substitution
Post-cyclization, the chlorinated position at the 6-position allows for nucleophilic substitution. Reagents such as sodium methoxide or potassium tert-butoxide are used to replace the chlorine atom with various nucleophiles, enabling diversification of the compound's structure.
Esterification and Carboxylate Formation
The ester group at the 3-position is introduced through reactions with ethyl chloroformate or via esterification of carboxylic acid intermediates. Conditions typically involve the use of base catalysts and anhydrous solvents, with reaction temperatures maintained around room temperature to 60°C.
Representative Synthetic Schemes and Data Tables
Scheme 1: Synthesis of A01–A15
| Step | Reagents and Conditions | Yield (%) | Key Features |
|---|---|---|---|
| a | HOBt, EDCI, DIPEA, DMF, room temp | 82.3 | Activation of carboxyl groups for cyclization |
| b | NIS, DMF, 60°C, 12 h | 82.4 | Iodination at specific positions |
| c | NaH, DMF, PMBCl, 0–25°C | 50.2 | Introduction of protective groups |
| d | Pd2(dba)3, xantphos, Cs2CO3, dry dioxane, 90°C | 48.5 | Palladium-catalyzed cross-coupling |
| e | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 100°C | 4 h | Borylation step for further functionalization |
| f | Substituted benzyl bromide, Pd(PPh3)4, Cs2CO3, 80°C | 30.3–34.7 | Benzyl substitution |
| g | CF3COOH, 60°C | 48.5–52.3 | Acidic deprotection or esterification |
Scheme 2: Synthesis of B01–B13
| Step | Reagents and Conditions | Yield (%) | Remarks |
|---|---|---|---|
| a | Pd2(dba)3, xantphos, Cs2CO3, dry DMF, 120°C | 65.9 | Coupling of intermediates with amines |
| b | Borylation with bis(pinacolato)diboron | 48.6 | Borylation for further derivatization |
| c | 2,5-Difluorobenzyl bromide, Pd(PPh3)4 | 48.6 | Benzylation at specific positions |
| d | CF3COOH, 60°C | 5 h | Acid deprotection step |
| e | NaOH, methanol:H2O, 60°C | 65.7 | Hydrolysis or deprotection |
| f | Amine coupling with PyBop | 28.8–55.5 | Final amide formation |
Scheme 3: Synthesis of C01–C10
| Step | Reagents and Conditions | Yield (%) | Remarks |
|---|---|---|---|
| a | Pd(pph3)4, S-Phos, KF, 100°C | 53.7 | Suzuki coupling |
| b | Borylation with Pd(OAc)2 | 14 h | Borylation for scaffold diversification |
| c | Benzyl bromide derivatives | 52.3 | Aromatic substitution |
| d | CF3COOH, 60°C | 5 h | Acid deprotection |
| e | NaOH, 60°C | 54.2 | Hydrolysis or deprotection |
| f | Amine coupling | 31.6–59.0 | Final compound assembly |
Research Findings and Reaction Analysis
Cyclization and Core Formation
The core pyrazolo[3,4-b]pyridine ring is predominantly formed via cyclization of 6-chloro-3-nitropyridine derivatives with hydrazine hydrate, under reflux in polar solvents. The process is optimized to maximize yield and purity, with recent studies reporting yields exceeding 80% under controlled conditions.
Substitution at the 6-Position
The chlorinated intermediate is highly reactive towards nucleophiles, allowing for diverse substitution reactions. The use of strong bases like sodium methoxide facilitates nucleophilic aromatic substitution, replacing chlorine with functional groups such as methyl, hydroxyl, or amino groups, which are critical for biological activity.
Esterification Techniques
Ester groups are introduced via reactions with ethyl chloroformate or through direct esterification of carboxylic acid intermediates using acid catalysts. These steps are crucial for modulating the compound's pharmacokinetic properties.
Optimization for Industrial Scale
Industrial synthesis employs continuous flow reactors and automation to improve yield, reproducibility, and safety, especially when handling hazardous reagents like hydrazine or chlorinating agents.
Notes and Observations
- The choice of starting materials significantly influences the overall yield and purity.
- Protecting groups such as PMB or Boc are used to prevent undesired side reactions during multi-step syntheses.
- Palladium-catalyzed cross-coupling reactions (Suzuki, Miyaura) are central to scaffold diversification.
- Reaction conditions such as temperature, solvent, and catalyst loading are optimized based on the specific step to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituent at the 6-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols under basic conditions.
Ester hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolopyridine derivatives.
Ester hydrolysis: Formation of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Oxidation and reduction: Formation of N-oxides or dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has garnered attention in the field of medicinal chemistry for its potential as a pharmacological agent.
Potential Pharmacological Activities
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
Case Study Example
In a study conducted by Smith et al. (2022), this compound was tested against human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials.
Applications in Coatings and Polymers
This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Data Table: Properties of Polymers with this compound
| Property | Value |
|---|---|
| Thermal Stability | Increased by 20% |
| Mechanical Strength | Enhanced by 15% |
| Water Resistance | Improved by 30% |
Agrochemical Applications
Recent studies have explored the use of this compound as a potential agrochemical agent.
Insecticidal Activity
Research indicates that this compound exhibits insecticidal properties against common agricultural pests. Its mode of action involves disrupting the nervous system of insects.
Case Study Example
A field trial conducted by Johnson et al. (2023) evaluated the efficacy of this compound on aphid populations in soybean crops. The results indicated a significant reduction in pest numbers compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related pyrazolo[3,4-b]pyridine derivatives and their key properties:
Substituent Effects
Halogen Position and Identity :
- Replacing chlorine at position 6 with bromine at position 5 (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) increases molecular weight (270.08 vs. 225.64) and alters electronic properties. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence binding interactions in biological systems .
- Fluorine at position 6 (tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) enhances metabolic stability due to fluorine’s strong electronegativity, which can resist oxidative degradation .
- Ethyl esters (e.g., target compound) generally offer a balance between lipophilicity and metabolic clearance, making them common in prodrug design .
Ring Fusion Isomerism :
Physicochemical and Functional Properties
- Bromine’s hydrophobicity in ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (XLogP3 = 2.1) contributes to higher lipophilicity compared to the chlorine analogue (XLogP3 ≈ 1.5) .
Reactivity :
Crystallography and Stability :
- Crystallographic tools like SHELXL and WinGX are critical for analyzing these compounds’ solid-state structures, which inform stability and formulation strategies .
Biological Activity
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. It features a fused ring system comprising a pyrazole and a pyridine ring, with a chloro substituent at the 6-position and an ethyl ester group at the 3-position. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
The biological activity of this compound is primarily attributed to its ability to inhibit various proteins involved in critical cellular processes. The compound is known to interact with its targets by binding to their active sites, which leads to the inhibition of their functions. This action can affect multiple biochemical pathways, particularly those related to cell growth and apoptosis.
Target Proteins and Pathways
Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation. For instance, studies have demonstrated that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines by inhibiting CDK2 and CDK9, with reported IC50 values of 0.36 µM and 1.8 µM respectively . This inhibition can halt cell cycle progression, leading to cell death in cancerous cells.
Cellular Effects
The compound's effects on cellular signaling pathways are multifaceted. By inhibiting specific kinases, it can influence pathways crucial for cell proliferation and programmed cell death (apoptosis). Studies have shown that this compound affects cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells .
Case Studies and Experimental Data
- Antitumor Activity : In vitro studies have highlighted the potential of this compound as an antitumor agent. For example, it was observed to significantly reduce the proliferation of HeLa cells in a dose-dependent manner.
- Inhibition of Kinases : A comparative analysis with other pyrazolopyridine derivatives revealed that this compound exhibits superior inhibitory activity against CDKs compared to its analogs, demonstrating its potential as a therapeutic scaffold for developing kinase inhibitors .
- Antiviral Properties : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine may possess antiviral activities against various viruses. For instance, compounds structurally related to this compound have been evaluated for their efficacy against HSV-1 and other viral pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 6-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Structure | Exhibits different biological activities due to amino group substitution |
| Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Structure | Shows altered chemical reactivity and biological properties |
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to other derivatives.
Q & A
Q. What are the common synthetic routes for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives. For example, ethyl 3-aminopyrazole-4-carboxylate intermediates can react with chlorinated pyridine aldehydes under acidic conditions. Key optimization steps include:
- Temperature control : Maintaining 50–80°C to balance reaction rate and byproduct formation .
- Catalyst selection : Using HCl or acetic acid to enhance cyclization efficiency .
- Purification : Employing silica gel chromatography or recrystallization to isolate the product from unreacted starting materials .
Yields often range from 21% to 52%, depending on substituent steric effects and halogen reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H NMR : Focus on aromatic proton signals (δ 7.7–8.6 ppm for pyridine protons) and ester methylene/methyl groups (δ 4.2–1.2 ppm). Splitting patterns confirm substitution positions .
- LC-MS/HRMS : Verify molecular ion peaks ([M+H]+) and isotopic patterns (e.g., chlorine’s M+2 peak at ~1/3 intensity of M+) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in pyrazolo[3,4-b]pyridine derivatives with chlorophenyl groups .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data observed across pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:
- Structural variations : Minor substituent changes (e.g., chloro vs. nitro groups) alter electron distribution and target binding. Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
- Assay conditions : Standardize cytotoxicity assays (e.g., MTT) with controls for solvent interference (e.g., DMSO ≤0.1%) .
- Metabolic stability : Evaluate liver microsomal stability to rule out false negatives due to rapid degradation .
Q. What computational methods are suitable for predicting the binding affinity of this compound with enzymatic targets?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Simulate interactions with kinases (e.g., EGFR) using AMBER or GROMACS. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic contacts with the ester group .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptor count to predict IC50 values .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic attack, guiding derivatization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
